molecular formula C14H12N4O3S B2986844 N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide CAS No. 868979-27-5

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2986844
CAS No.: 868979-27-5
M. Wt: 316.34
InChI Key: PRJZDOPNUJTJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide is a synthetic small molecule featuring a hybrid scaffold combining an imidazo[2,1-b]thiazole core with a 3-nitrobenzamide moiety connected via an ethyl linker. The imidazo[2,1-b]thiazole system is a privileged heterocyclic structure known for its diverse pharmacological activities, including anticancer, antiviral, and enzyme-inhibitory properties . The 3-nitrobenzamide group introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets such as kinases or metabolic enzymes .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-13(10-2-1-3-12(8-10)18(20)21)15-5-4-11-9-17-6-7-22-14(17)16-11/h1-3,6-9H,4-5H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJZDOPNUJTJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide typically involves the formation of the imidazo[2,1-b]thiazole ring followed by the introduction of the nitrobenzamide group. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow system with multiple reactors. This method allows for the efficient synthesis of the compound without the need for isolation of intermediate products. The process typically includes the use of dehydrating agents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases or other signaling molecules, leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • Substituents on the phenyl ring (e.g., chloro, methoxy) influence solubility and melting points.
  • Piperazine-containing derivatives (e.g., 5j) show enhanced bioavailability due to improved hydrophilicity .
  • Compound 5l (), bearing a 4-chlorophenyl and a 4-(4-methoxybenzyl)piperazinyl group, demonstrated potent cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) and VEGFR2 inhibition (5.72% at 20 μM), outperforming sorafenib (IC₅₀ = 5.2 μM) .

Benzamide-Linked Imidazo[2,1-b]thiazole Derivatives

Structurally closer analogs include:

  • N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide (): A Sirtuin modulator with anti-diabetic and anti-tumor activity. The methoxy group enhances metabolic stability compared to nitro substituents .
  • 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (): Exhibits SIRT1 agonism, linked to chromatin remodeling and anti-aging effects .

Comparison with Target Compound :

  • Piperazine or morpholine substituents (e.g., in ’s HMDB0247660) enhance blood-brain barrier penetration, whereas the ethyl linker in the target compound may prioritize peripheral tissue distribution .

Coumarin-Imidazo[2,1-b]thiazole Hybrids

Compounds like 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one () replace the benzamide group with a coumarin core, shifting activity toward antiviral applications (e.g., inhibiting parvovirus B19 replication). The coumarin moiety’s planar structure facilitates DNA intercalation, a mechanism less relevant to benzamide derivatives .

Thiadiazole-Fused Derivatives

Compounds such as 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide (3d) () exhibit aldose reductase inhibition (ARI), with 3d showing the highest ARI activity. The thioamide group in 3d likely chelates zinc in the enzyme’s active site, a feature absent in the nitrobenzamide derivative .

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Key Metrics Reference ID
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide Imidazo[2,1-b]thiazole + benzamide Ethyl linker, 3-nitrobenzamide Inferred kinase/enzyme inhibition N/A (Theoretical) -
5l () Imidazo[2,1-b]thiazole + acetamide 4-Chlorophenyl, 4-(4-methoxybenzyl)piperazine Anticancer (MDA-MB-231) IC₅₀ = 1.4 μM; VEGFR2 inhibition = 5.72%
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide Imidazo[2,1-b]thiazole + benzamide 2-Methoxybenzamide Sirtuin modulation Anti-diabetic, anti-inflammatory
3d () Imidazo[2,1-b]thiazole + thioamide 4-Bromophenyl, benzoylhydrazine Aldose reductase inhibition Best ARI activity in series

Mechanistic and Structural Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group in the target compound may enhance binding to enzymes requiring electrophilic regions (e.g., kinases), whereas methoxy groups in analogs favor interactions with hydrophobic pockets (e.g., Sirtuin’s NAD+ binding site) .
  • Heterocyclic Additions : Piperazine or morpholine rings () improve solubility and CNS penetration, whereas the nitro group may limit blood-brain barrier crossing due to polarity .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The imidazo[2,1-b]thiazole moiety is formed through cyclization reactions involving thioamides and α-haloketones. The nitrobenzamide structure is introduced via nucleophilic substitution reactions, often utilizing pyridine as a solvent and base under reflux conditions. The compound's structure can be represented as follows:

N 2 imidazo 2 1 b thiazol 6 yl ethyl 3 nitrobenzamide\text{N 2 imidazo 2 1 b thiazol 6 yl ethyl 3 nitrobenzamide}

Antimicrobial Properties

Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial activity. Nitro groups are known to undergo reduction in microbial environments, generating reactive intermediates that can damage DNA and lead to cell death. This mechanism is similar to that observed in other nitro derivatives such as metronidazole, which is effective against various pathogens .

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has shown promising anti-inflammatory properties. Studies suggest that nitrobenzamide derivatives can inhibit inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as COX-2 and TNF-α. These findings position this compound as a potential candidate for treating inflammatory diseases .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Compounds with imidazo[2,1-b]thiazole frameworks have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, related derivatives have demonstrated IC50 values in the micromolar range against different cancer types, indicating their effectiveness as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDNA damage via reactive intermediates
Anti-inflammatoryInhibition of iNOS and COX-2
AntitumorInduction of apoptosis

Case Study: Inhibition of iNOS

A study evaluated the anti-inflammatory effects of a series of nitro-substituted benzamides, including this compound. The results indicated a significant reduction in iNOS expression in vitro, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs targeting chronic inflammation pathways associated with metabolic diseases .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide?

  • Methodological Answer : Utilize solvent-free Friedel-Crafts acylation with Eaton’s reagent (P2O5/MeSO3H) to minimize side reactions and improve selectivity. Monitor reaction progress via thin-layer chromatography (TLC) on silica gel with UV detection, ensuring intermediates are purified via column chromatography. Pre-functionalize the imidazo[2,1-b]thiazole core with ethylamine before coupling with 3-nitrobenzoyl chloride. This approach aligns with protocols achieving 90–96% yields for analogous derivatives .

Q. What spectroscopic techniques are critical for characterizing imidazo[2,1-b]thiazole derivatives like this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm regioselectivity of the nitrobenzamide substitution and imidazo[2,1-b]thiazole connectivity. Use IR spectroscopy to validate amide bond formation (C=O stretch ~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, employ melting point analysis (electrothermal apparatus) and HPLC with UV detection .

Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s anticancer potential?

  • Methodological Answer : Screen against NCI-60 cancer cell lines using a one-dose (10 µM) primary assay. Prioritize cell lines with high SIRT1/SIRT3 expression (e.g., prostate PC-3) based on structural similarity to SIRT modulators like SRT1460. Use MTT assays to measure viability, and validate hits via dose-response curves (IC50_{50}). Include EX-527 (SIRT1 inhibitor) as a control to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) of resistant vs. sensitive cell lines to identify differential expression of SIRT1, pro-apoptotic genes (e.g., BAX), or drug-efflux pumps (e.g., ABCB1). Combine with proteomics (western blot) to assess ER stress markers (e.g., CHOP, GRP78) and apoptosis pathways. Use siRNA knockdown to confirm mechanistic dependencies .

Q. What strategies elucidate the compound’s mechanism of action in inducing ER stress-mediated apoptosis?

  • Methodological Answer : Treat glioblastoma (GBM) cells with the compound and monitor ER stress via XBP1 splicing assay (RT-PCR). Quantify apoptosis via Annexin V/PI flow cytometry and caspase-3/7 activation. Compare effects to neurosteroid 5-androstene 3β,17α-diol, a known ER stress inducer. Validate blood-brain barrier (BBB) penetration using in vitro co-culture models (e.g., hCMEC/D3 cells) .

Q. How can structure-activity relationship (SAR) studies improve potency against SIRT1?

  • Methodological Answer : Synthesize analogs with substituent variations on the nitrobenzamide (e.g., methoxy, halogen) and imidazo[2,1-b]thiazole core. Test SIRT1 activation via fluorometric assays using acetylated p53 peptide substrates. Prioritize derivatives with EC1.5_{1.5} values <3 µM, as seen in SRT1460. Molecular docking (AutoDock Vina) can predict binding to SIRT1’s hydrophobic pocket .

Q. What formulation challenges arise in preclinical in vivo studies, and how are they addressed?

  • Methodological Answer : Address poor aqueous solubility via nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., 10% DMSO/30% Captisol). Assess bioavailability via pharmacokinetic studies (IV vs. oral dosing in rodents). Monitor BBB penetration using LC-MS/MS quantification of brain-to-plasma ratios. Compare outcomes to SRT1720, which shows CNS activity despite solubility limitations .

Q. How can enantiomeric purity impact biological activity, and what analytical methods ensure quality?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers during synthesis. Test each enantiomer’s cytotoxicity and SIRT1 activation to identify stereospecific effects. Reference studies on dopaminergic agonists, where enantiomers show >10-fold differences in receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.